molecular formula C24H23N5OS B6492782 1-(4-phenylpiperazin-1-yl)-2-{2,4,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaen-10-ylsulfanyl}ethan-1-one CAS No. 920201-76-9

1-(4-phenylpiperazin-1-yl)-2-{2,4,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaen-10-ylsulfanyl}ethan-1-one

カタログ番号: B6492782
CAS番号: 920201-76-9
分子量: 429.5 g/mol
InChIキー: LCTBQFUADKGRAK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(4-phenylpiperazin-1-yl)-2-{2,4,9-triazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7,9,12,14-heptaen-10-ylsulfanyl}ethan-1-one (hereafter referred to as Compound X) is a structurally complex molecule featuring a phenylpiperazine moiety linked via a sulfanyl-ethanone bridge to a 2,4,9-triazatricyclo[9.4.0.0³,⁸]pentadecaheptaene core. While direct pharmacological data for Compound X remain unpublished, its structural analogs provide critical insights into its likely properties .

特性

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-(11H-pyrido[2,3-b][1,4]benzodiazepin-6-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5OS/c30-22(29-15-13-28(14-16-29)18-7-2-1-3-8-18)17-31-24-19-9-4-5-10-20(19)26-23-21(27-24)11-6-12-25-23/h1-12H,13-17H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTBQFUADKGRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=C(NC5=CC=CC=C53)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(4-phenylpiperazin-1-yl)-2-{2,4,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaen-10-ylsulfanyl}ethan-1-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into two main components: a phenylpiperazine moiety and a triazatricycloheptadecane core with a sulfanyl group. The presence of these functional groups suggests potential interactions with various biological targets.

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of phenylpiperazine compounds often exhibit antidepressant and anxiolytic properties. The piperazine ring is known to interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. Studies have shown that compounds similar to the one can inhibit serotonin reuptake, enhancing serotonergic transmission in the brain.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntidepressantSerotonin receptor modulation
AnxiolyticGABA receptor interaction and serotonin modulation
AntitumorInhibition of cell proliferation in cancer cells
AntimicrobialDisruption of bacterial cell wall synthesis

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of this compound. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis through mechanisms involving mitochondrial pathways and caspase activation.

Case Study: Breast Cancer Cell Lines

In a study conducted on MCF-7 breast cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. This effect was attributed to its ability to induce cell cycle arrest at the G2/M phase and activate apoptotic pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. In vitro assays revealed that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Serotonergic Modulation : Its interaction with serotonin receptors may lead to enhanced mood regulation.
  • Cell Cycle Regulation : The compound's ability to induce G2/M phase arrest in cancer cells suggests it may interfere with mitotic processes.
  • Apoptosis Induction : Activation of apoptotic pathways through mitochondrial disruption has been observed in tumor cells.

類似化合物との比較

Data Tables

Table 1. Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Activity References
Compound X C₂₄H₂₄N₆OS 452.55 Triazatricyclo + phenylpiperazine + sulfanyl Hypothesized 5-HTR modulation
3-(4-(4-Methoxyphenyl)piperazin-1-yl)-propan-1-one () C₂₀H₂₂N₃O₂ 336.41 Phenothiazine + piperazine + propanone Unpublished
Nortriptyline Hydrochloride () C₁₉H₂₂ClN 299.84 Tricyclo[9.4.0.0³,⁸]pentadecahexaene + amine Serotonin/norepinephrine reuptake inhibition
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo () C₁₈H₁₄N₆O 330.35 Hexaazatricyclo + methoxyphenyl Biological activity (tetrazolopyrimidine)

Discussion

Compound X’s unique architecture positions it as a hybrid of tricyclic antidepressants and piperazine-based modulators. Its triazatricyclo core may confer enhanced receptor selectivity, while the sulfanyl bridge could improve metabolic stability. However, synthetic challenges (e.g., low yields) and unconfirmed bioactivity necessitate further study.

Limitations : Direct pharmacological data for Compound X are absent, and comparisons rely on structurally related compounds. Synthesis optimization is required to address yield issues .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。